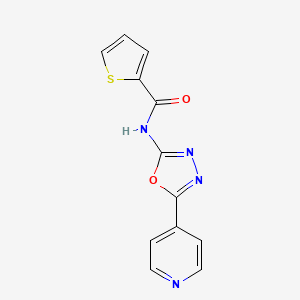

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

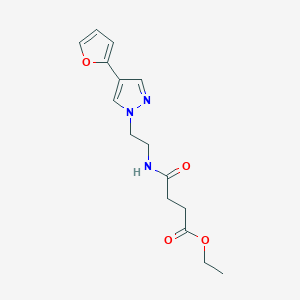

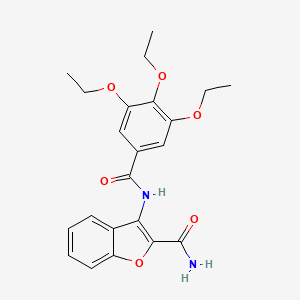

“N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H16N4O2 . It is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mix of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole and benzoate acid in methanol was stirred until clear. After several days, the compound was formed and recrystallized from solution to afford colorless prismatic crystals suitable for X-ray analysis .Molecular Structure Analysis

The molecular structure of “N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” includes a 1,3,4-oxadiazole ring and a pyridine ring . The dihedral angles between the central ring and the terminal rings are 3.27 (12) and 10.30 (13)° .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.30 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 272.12732577 g/mol. The topological polar surface area is 80.9 Ų .Applications De Recherche Scientifique

Antifibrotic Activity

This compound has been studied for its potential antifibrotic activity . Fibrosis is a pathological condition characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests it could be developed into novel antifibrotic drugs .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry due to their biological activities. The compound can be used as a synthon for the preparation of novel heterocyclic compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which have diverse biological activities .

Pharmacological Activities

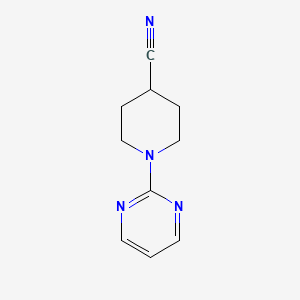

The pyrimidine moiety, which is part of this compound’s structure, is known to exhibit a wide range of pharmacological activities. It has been employed in the design of structures in medicinal chemistry, indicating that this compound could be used to synthesize molecules with antimicrobial, antiviral, antitumor, and other pharmaceutical activities .

Anti-Fibrosis Drug Development

Compounds similar to N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have shown promising results in the development of anti-fibrosis drugs. They effectively inhibited the expression of collagen and the content of hydroxyproline in vitro, which are key markers of fibrosis .

Collagen Prolyl 4-Hydroxylases Inhibition

The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases. These enzymes play a significant role in the synthesis of collagen, and their inhibition is a potential therapeutic approach for treating fibrotic diseases .

Chemical Biology Research

In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is essential. This compound can contribute to such libraries, providing a basis for the discovery of new drugs and therapeutic agents .

Orientations Futures

The future directions for the study of “N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” could include further investigation into its potential biological activities, such as its potential as an anticancer agent , and its effects on angiogenesis . Further studies could also explore its physical and chemical properties in more detail .

Mécanisme D'action

Target of Action

The primary targets of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its interaction with its targets. For instance, the RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta are involved in pathways such as the PI3K-Akt signaling pathway , which regulates cell survival, and the Wnt signaling pathway , which controls cell fate decisions . The compound’s interaction with these proteins could therefore have downstream effects on these and potentially other pathways.

Result of Action

Given its targets, it could potentially influence cell survival, proliferation, and differentiation . .

Propriétés

IUPAC Name |

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-19-9)14-12-16-15-11(18-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNCPEHQLYNBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)

![4-methoxy-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2899545.png)

![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)

![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)

![Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2899562.png)